molecular formula C10H7N5S B13679127 1-(6-Quinolyl)-1H-tetrazole-5-thiol

1-(6-Quinolyl)-1H-tetrazole-5-thiol

Cat. No.: B13679127
M. Wt: 229.26 g/mol
InChI Key: WGSDSTZISRJBKK-UHFFFAOYSA-N
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Description

1-(6-Quinolyl)-1H-tetrazole-5-thiol is a heterocyclic compound that combines the structural features of quinoline and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Quinolyl)-1H-tetrazole-5-thiol typically involves the reaction of quinoline derivatives with azides and thiols. One common method includes the photolysis of quinolyl azides in the presence of aliphatic thiols, which results in the formation of alkylthioquinolylamines . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Quinolyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the reaction pathway and conditions used.

Scientific Research Applications

1-(6-Quinolyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Quinolyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and tetrazole derivatives, such as:

  • 6-Methoxyquinoline
  • 1,2,3,4-Tetrahydroquinoline
  • 5-Quinolyl azides

Uniqueness

1-(6-Quinolyl)-1H-tetrazole-5-thiol is unique due to its combined structural features of quinoline and tetrazole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

1-quinolin-6-yl-2H-tetrazole-5-thione

InChI

InChI=1S/C10H7N5S/c16-10-12-13-14-15(10)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,14,16)

InChI Key

WGSDSTZISRJBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N3C(=S)N=NN3)N=C1

Origin of Product

United States

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